molecular formula C10H12N4 B1416520 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 1090921-40-6

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B1416520
CAS No.: 1090921-40-6
M. Wt: 188.23 g/mol
InChI Key: WWNOHLDYIKDFMZ-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1090921-40-6) is a high-value chemical building block featuring both an aniline and a 1,2,4-triazole heterocycle in its structure . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel central nervous system and antifungal agents. Studies on closely related {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines have demonstrated potent anticonvulsant activity in pentylenetetrazole seizure models, with some compounds showing effects superior to or comparable with the reference drug Lamotrigine . Further research into this class of compounds indicates significant antifungal activity against a broad panel of phytopathogenic fungi and the opportunistic human pathogen Aspergillus niger . Molecular docking studies suggest that the mechanism of action for the antifungal activity likely involves inhibition of key fungal enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to confer favorable pharmacokinetic properties and engage in key hydrogen bonding interactions with biological targets . This product is intended for research and development purposes only. It is not designed for human therapeutic use or veterinary applications.

Properties

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOHLDYIKDFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Triazole Precursors

One of the most established routes involves the cyclization of hydrazine derivatives with suitable nitriles or amidines, followed by substitution reactions to introduce the aniline moiety.

Process Overview:

  • Step 1: Synthesis of 1,2,4-triazole core via cyclization of hydrazine derivatives with nitriles or amidines.
  • Step 2: Alkylation or substitution at the 5-position of the triazole ring with ethyl groups.
  • Step 3: Nucleophilic aromatic substitution to attach the aniline group at the desired position.

Research Findings:
A patent (CN117247360A) describes a multi-step synthesis involving the cyclization of hydrazine derivatives with substituted nitriles, followed by alkylation with ethyl halides to introduce the ethyl group at the 3-position, and subsequent substitution with aniline derivatives to yield the target compound.

Multi-Component Synthesis via Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a versatile approach for constructing the triazole core, which can be further functionalized.

Key Steps:

  • Step 1: Synthesis of azide and alkyne precursors bearing suitable substituents.
  • Step 2: CuAAC reaction to form the 1,2,4-triazole ring with ethyl substitution at the 5-position.
  • Step 3: Post-cyclization modifications, such as nucleophilic substitution with aniline derivatives.

Research Data:
Kalisiak (2008) demonstrated the synthesis of 2-hydroxymethyl-1,2,3-triazoles via CuAAC, which can be adapted with appropriate azide and alkyne precursors to generate 2-(3-ethyl-1H-1,2,4-triazol-5-yl) derivatives. Similarly, Zhang et al. (2012) reported a one-pot synthesis of N2-substituted 1,2,3-triazoles using azides and chalcones, illustrating the method's versatility.

Condensation of Hydrazides with Isothiocyanates

Another approach involves the condensation of hydrazides with aromatic or aliphatic isothiocyanates, followed by cyclization to form the triazole ring.

Methodology:

  • Step 1: Formation of hydrazide intermediates from suitable precursors.
  • Step 2: Reaction with isothiocyanates to form thiourea derivatives.
  • Step 3: Intramolecular cyclization to produce the 1,2,4-triazole ring with ethyl substitution at the 3-position.
  • Step 4: Coupling with aniline derivatives to introduce the amino group.

Research Insights:
Research from Frontiers (2022) highlights the synthesis of various 1,2,4-triazole derivatives via condensation reactions, emphasizing the importance of reaction conditions such as temperature and catalysts in optimizing yields.

Reaction Conditions and Catalysts

Method Starting Materials Catalysts Solvents Temperature Yield References
Cyclization of hydrazine derivatives Hydrazines, nitriles None or acid catalysts Ethanol, acetic acid 80–120°C Moderate to high CN117247360A
CuAAC (azide-alkyne cycloaddition) Azides, alkynes Copper(I) salts Toluene, DMSO Room temperature to 60°C 67–98% Kalisiak (2008), Zhang et al. (2012)
Condensation with isothiocyanates Hydrazides, isothiocyanates Base (NaOH, Et3N) Ethanol, Dioxane 60–100°C Variable Frontiers (2022)

Notable Research Findings and Optimization Strategies

  • Temperature Control:
    As demonstrated by Li et al. (2013), temperature significantly influences the regioselectivity and yield of triazole derivatives, with lower temperatures favoring bis-triazole formation and higher temperatures favoring mono-substituted products.

  • Catalyst Selection:
    Copper catalysts, especially CuI and CuBr, have been shown to catalyze azide-alkyne cycloaddition efficiently, providing high regioselectivity and yields. Palladium and other metal catalysts are also explored for specific modifications.

  • Solvent Effects:
    Polar aprotic solvents such as DMSO and acetonitrile facilitate the cycloaddition reactions, while ethanol and acetic acid are preferred for condensation reactions due to their protic nature.

  • Yield Optimization:
    Reaction time, temperature, and catalyst loading are critical parameters. For example, Zhang et al. (2012) achieved yields up to 98% by optimizing these variables.

Summary of Synthetic Strategies

Strategy Advantages Limitations Suitable for References
Hydrazine cyclization Straightforward, high yields Limited substrate scope Simple aromatic and aliphatic nitriles CN117247360A
Azide-alkyne cycloaddition High regioselectivity, versatile Requires azide and alkyne precursors Diverse substitution patterns Kalisiak (2008), Zhang et al. (2012)
Condensation with isothiocyanates Good for functionalization Multi-step, sensitive to conditions Aromatic and aliphatic hydrazides Frontiers (2022)

Chemical Reactions Analysis

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring and the aniline moiety can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and acylating agents.

    Coupling Reactions: The compound can participate in coupling reactions with various aryl halides or boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the formation of coordination complexes with metals, which are useful in catalysis and materials science.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.

    Medicine: Due to its biological activities, the compound is being explored as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The biological effects of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline are primarily mediated through its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows the compound to interact with enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Antimicrobial Activity

Triazole-aniline hybrids with heterocyclic substituents demonstrate potent antibacterial effects. For example:

Compound R-Group Activity (MIC, µM) Reference
5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline Furan-3-yl 5.2 (S. aureus)
5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline Thiophen-3-yl 6.1 (S. aureus)
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)aniline Ethyl Not reported

The furan and thiophene derivatives exhibit superior activity against Staphylococcus aureus (approaching ciprofloxacin’s MIC of 4.7 µM) due to enhanced π-stacking and hydrogen bonding with bacterial targets .

Anticancer Potential

Aromatic and heteroaromatic substituents enhance tyrosine kinase inhibition:

Compound R-Group Binding Energy (kcal/mol) Reference
2-(3-(Indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) Indolyl-2 EGFR: -9.7; RET: -8.7
This compound Ethyl Not reported

Compound a5 outperforms standards (vandetanib, gefitinib) due to indole-mediated π-π interactions and hydrogen bonding with EGFR/RET active sites . The ethyl group’s simpler structure may reduce affinity compared to indole, highlighting the need for aromatic extensions in anticancer design.

Anticonvulsant Activity

Aminoalkyl and aryl substituents modulate CNS penetration:

Compound R-Group Yield (%) Key Feature Reference
2-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)aniline (3.3) 4-Aminophenyl 57.9 Enhanced solubility
2-(3-(Aminomethyl)-1H-1,2,4-triazol-5-yl)aniline (3.1) Aminomethyl 37.0 Polar interactions

Structural and Electronic Considerations

  • Lipophilicity : Bulky groups (e.g., adamantyl, indolyl) increase hydrophobicity, favoring membrane penetration and target binding in antifungal/anticancer applications .
  • Hydrogen Bonding : Electron-rich substituents (furan, thiophene) enhance antibacterial activity via polar interactions .
  • π-Stacking : Aromatic extensions (indole) improve tyrosine kinase inhibition by stabilizing ligand-receptor complexes .

Biological Activity

Overview

2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline is a compound belonging to the class of 1,2,4-triazole derivatives. This class of compounds is known for its diverse biological activities and potential applications in various fields including medicine and agriculture. The presence of the triazole ring in its structure imparts unique chemical and biological properties that are being actively researched.

The primary biological targets for this compound include:

  • Aromatase Enzyme : Involved in estrogen biosynthesis.
  • Carbonic Anhydrase II : Plays a role in regulating acid-base balance.

The interaction with these targets occurs through the formation of hydrogen bonds, influencing biochemical pathways such as:

  • Estrogen Biosynthesis Pathway : The compound's action can modulate estrogen levels, which is crucial in various physiological processes and diseases.
  • Carbon Dioxide Hydration and Bicarbonate Dehydration Reactions : This affects physiological pH levels and respiratory functions.

Pharmacokinetics

The triazole ring enhances the pharmacokinetic properties of the compound, improving its absorption, distribution, metabolism, and excretion (ADME) profiles. This structural feature also contributes to its pharmacological and toxicological properties, making it a candidate for further drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF715.0
NCI-H46010.5
SF-26812.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies suggest moderate activity against specific fungal strains, potentially due to its ability to disrupt fungal cell wall synthesis or function.

Study 1: Anticancer Efficacy

In a recent experimental study involving various triazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity comparable to established chemotherapeutic agents. The study highlighted its mechanism involving apoptosis induction in cancer cells.

Study 2: Antifungal Potential

Another study focused on the antifungal activity of this compound against Candida species. The findings revealed that it inhibited fungal growth effectively at lower concentrations compared to traditional antifungal agents, suggesting a potential new treatment avenue for resistant fungal infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared to other triazole derivatives:

Compound Biological Activity Reference
1,2,4-TriazoleBroad-spectrum activities
3-(2-pyridyl)-1,2,4-triazoleCoordination chemistry
5-phenyl-1,2,4-triazoleAnticancer agent

This comparison illustrates that while many triazoles exhibit biological activity, the specific substitution pattern of this compound enhances its reactivity and biological profile.

Q & A

Q. What are the common synthetic routes for 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline, and how can purity be optimized?

Synthesis typically involves multi-step reactions starting from substituted aniline and triazole precursors. For example:

  • Cyclocondensation : Reacting hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions (e.g., glacial acetic acid) to form the triazole ring .
  • Cross-coupling : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
    Optimization includes adjusting solvents (e.g., acetonitrile for higher yields), catalysts (e.g., Cu(I) salts), and temperature (80–120°C). Purity is confirmed via column chromatography and spectroscopic validation (NMR, LC-MS) .

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, NH2_2 signals around δ 6.2 ppm) and carbon connectivity .
  • Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z = 201 [M+1] for cyclopropyl derivatives) .
  • Elemental Analysis : Validates empirical formulas (e.g., C11_{11}H12_{12}N4_4) with <0.1% deviation .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus .
  • Anticancer Screening : MTT assays on NSCLC cell lines to assess IC50_{50} values, with follow-up molecular docking (AutoDock Vina) to predict EGFR/RET binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazolyl-aniline derivatives?

  • Systematic SAR Studies : Compare substituent effects (e.g., ethyl vs. phenyl groups) on binding affinities. For example, cyclopropyl substituents show MICs of 4 µg/mL against S. aureus, while bulkier adamantyl groups reduce activity .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Target-Specific Profiling : Use kinase inhibition assays (e.g., RET phosphorylation assays) to confirm mechanism .

Q. What strategies enhance the compound’s pharmacological properties for anticancer applications?

  • Fragment Hybridization : Fuse indole or pyridyl moieties (as in compound a5 ) to improve EGFR/RET binding (ΔG = -9.7 kcal/mol) via π-stacking and hydrogen bonding .
  • Solubility Optimization : Introduce polar groups (e.g., methoxy or fluorine) on the aniline ring while maintaining logP <3 .
  • Pro-drug Design : Mask the NH2_2 group with acetyl or PEGylated carriers to enhance bioavailability .

Q. How can low yields in triazole ring formation be addressed during synthesis?

  • Solvent Selection : Tetrahydrofuran (THF) increases reaction homogeneity, improving yields to >90% compared to ethanol (75%) .
  • Catalyst Screening : Pd(II)/Xantphos systems enhance cross-coupling efficiency for aryl-triazole bonds .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15% higher yield .

Q. What computational methods validate molecular interactions with biological targets?

  • Docking Simulations : AutoDock Vina identifies binding poses in EGFR (PDB: 1M17) and RET (PDB: 2IVU), with visualization in Discovery Studio to analyze hydrogen bonds (e.g., Lys745 in EGFR) and hydrophobic contacts .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, calculating RMSD (<2 Å) and free energy (MM-PBSA) .
  • QSAR Modeling : Predict substituent effects on IC50_{50} using Hammett constants (σ) and lipophilicity (π) parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.